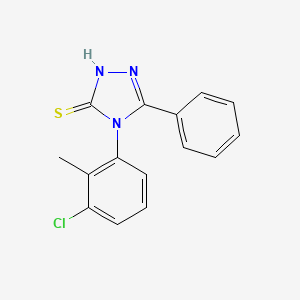

4-(3-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Triazole derivatives, including compounds similar to "4-(3-chloro-2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol", are typically synthesized through cyclization reactions involving precursors such as potassium dithiocarbazinate and hydrazine hydrate. This process often involves reflux conditions with water as a solvent for several hours. The synthesized compounds are then confirmed through physical parameters like melting point, chromatographic methods such as thin-layer chromatography (TLC), and spectroscopic methods including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy (Singh & Kandel, 2013).

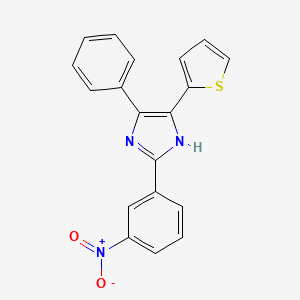

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using X-ray diffraction techniques, which reveal the spatial arrangement of atoms within the molecule. Single crystal X-ray diffraction is a common method for determining the structure, supplemented by computational methods such as Density Functional Theory (DFT) for theoretical insights into the molecular conformation and electronic structure (Aouad et al., 2018).

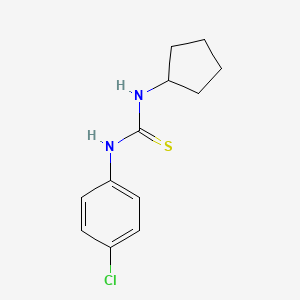

Chemical Reactions and Properties

Triazole compounds engage in various chemical reactions, including condensation with aldehydes to form Schiff bases, demonstrating their versatile reactivity. The ability to undergo such reactions makes them valuable for further chemical modifications and applications in synthesizing more complex molecules (Singh et al., 2013).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical application. These properties are determined using standard laboratory methods and are essential for the identification and characterization of the compounds (Gotsulya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of triazole derivatives are influenced by their molecular structure. Studies on these compounds often involve spectroscopic analysis (IR, NMR, Mass Spectrometry) to understand their functional groups and potential reactivity. The analysis of these properties is critical for developing new compounds with desired chemical behaviors for various applications (Ghattas et al., 2016).

Safety and Hazards

Future Directions

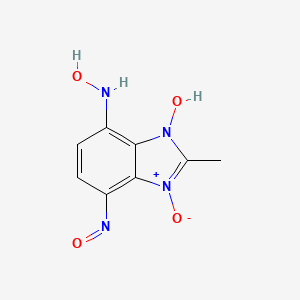

Mechanism of Action

Target of Action

Compounds with similar structures have been found to targetEnoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway, particularly in the elongation cycle .

Biochemical Pathways

The compound likely affects the fatty acid synthesis pathway by inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme . This could lead to a decrease in the production of fatty acids, which are essential components of cell membranes and also serve as energy storage molecules.

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to its potential inhibitory effect on the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme and the subsequent impact on the fatty acid synthesis pathway . This could potentially lead to changes in the lipid composition of cells and could affect various cellular processes that depend on fatty acids.

properties

IUPAC Name |

4-(3-chloro-2-methylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c1-10-12(16)8-5-9-13(10)19-14(17-18-15(19)20)11-6-3-2-4-7-11/h2-9H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIJZIUHJUITMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=NNC2=S)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-8,9-dihydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one](/img/structure/B5831633.png)

![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-ethylbenzamide](/img/structure/B5831648.png)

![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyrazinecarboxamide](/img/structure/B5831669.png)

![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)

![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)

![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)